N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide
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Overview
Description
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound that features a pyrrolidinone ring, a thiophene ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the phenyl group. The thiophene and oxane rings are then incorporated through subsequent reactions. Specific reagents and conditions vary, but common steps include:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate amides or nitriles under acidic or basic conditions.
Attachment of the Phenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.
Incorporation of the Thiophene and Oxane Rings: These rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, or through direct functionalization methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RSH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or photovoltaic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in leukemia treatment.
2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides: Structural analogs with potential pharmacological activities.
Uniqueness
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide stands out due to its combination of a pyrrolidinone ring, a thiophene ring, and an oxane ring, which imparts unique electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Biological Activity
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a phenyl group linked to a pyrrolidine moiety, which is known for its biological activity.
- Functional Groups : The presence of the thiophene and oxan moieties contributes to its pharmacological properties.
Research indicates that the compound may function as a protein aggregation inhibitor , which is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Protein aggregation is a hallmark of these conditions, and inhibiting this process can potentially slow disease progression.
Key Mechanisms Include:
- Inhibition of Protein Aggregation : The compound has shown promise in preventing the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in neuronal cells.
Biological Activity Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Protein Aggregation | Inhibition of amyloid-beta aggregation | |
Antioxidant Activity | Reduction in oxidative stress markers | |
Cytotoxicity | Variable effects on cell viability |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Alzheimer's Disease Model :
- In a transgenic mouse model for Alzheimer's, the compound exhibited a significant reduction in amyloid plaques after 8 weeks of treatment. Behavioral assessments indicated improved cognitive function compared to control groups.
-
Parkinson's Disease Research :
- A study involving dopaminergic neuron cultures demonstrated that treatment with the compound resulted in decreased cell death induced by neurotoxic agents, suggesting neuroprotective effects.
Cytotoxicity and Safety Profile
The cytotoxicity profile was assessed using various cell lines, including L929 and HepG2. Results indicated that while some concentrations led to reduced cell viability, others promoted cell growth, highlighting a dose-dependent response .
Table 2: Cytotoxicity Results
Dose (µM) | L929 Cell Viability (%) | HepG2 Cell Viability (%) |
---|---|---|
6 | 87 | 113 |
12 | 109 | 105 |
25 | 97 | 96 |
50 | 74 | 85 |
100 | 92 | 102 |
Properties
IUPAC Name |
N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c26-19-5-2-9-25(19)18-4-1-3-17(13-18)24-21(28)20(27)23-15-22(7-10-29-11-8-22)16-6-12-30-14-16/h1,3-4,6,12-14H,2,5,7-11,15H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZFDAWFCHSTGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3(CCOCC3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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